N-(1-cycloheptylpiperidin-3-yl)-2-(4-ethylpiperazin-1-yl)acetamide
Description
N-(1-cycloheptylpiperidin-3-yl)-2-(4-ethylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of piperidine and piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Properties
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-2-(4-ethylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O/c1-2-22-12-14-23(15-13-22)17-20(25)21-18-8-7-11-24(16-18)19-9-5-3-4-6-10-19/h18-19H,2-17H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPFFPNLMGEBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2CCCN(C2)C3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cycloheptylpiperidin-3-yl)-2-(4-ethylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cycloheptyl group: This step may involve the use of cycloheptyl halides or other suitable reagents.
Formation of the piperazine ring: This can be done by reacting ethylenediamine with appropriate alkylating agents.
Coupling of the piperidine and piperazine rings: This step involves the formation of an amide bond between the two rings, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-cycloheptylpiperidin-3-yl)-2-(4-ethylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigating its potential as a therapeutic agent for treating neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-cycloheptylpiperidin-3-yl)-2-(4-ethylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various signaling pathways, leading to its observed effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclohexylpiperidin-3-yl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(1-cyclopentylpiperidin-3-yl)-2-(4-ethylpiperazin-1-yl)acetamide
Uniqueness
N-(1-cycloheptylpiperidin-3-yl)-2-(4-ethylpiperazin-1-yl)acetamide is unique due to its specific structural features, such as the cycloheptyl group and the ethyl-substituted piperazine ring. These features may confer distinct pharmacological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
